1,3-Heptanediol

Description

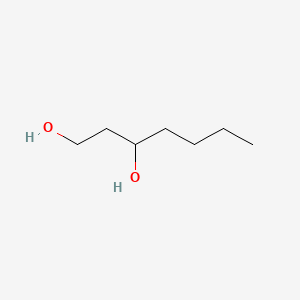

1,3-Heptanediol (CAS 23433-04-7) is a seven-carbon aliphatic diol with hydroxyl groups at positions 1 and 3. Its molecular formula is C₇H₁₆O₂, and it belongs to the 1,3-diol family, characterized by a short alkyl chain separating the two hydroxyl groups. This structural feature influences its physicochemical properties, such as solubility, hydrophobicity, and reactivity. This compound has been investigated for applications in solvent extraction of boron due to its ability to form stable complexes with boric acid, particularly when modified with branched alkyl chains (e.g., 2,2,6-trimethyl-1,3-heptanediol) .

Properties

CAS No. |

23433-04-7 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-1,3-diol |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3 |

InChI Key |

HTXVEEVTGGCUNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Heptanoic acid.

Reduction: Heptane.

Substitution: 1,3-dichloroheptane.

Scientific Research Applications

1,3-Heptanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical formulations.

Mechanism of Action

The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.

Comparison with Similar Compounds

1,3-Heptanediol vs. 1,7-Heptanediol

Structural Differences :

- This compound: Hydroxyl groups at positions 1 and 3 (shorter intramolecular distance).

- 1,7-Heptanediol: Hydroxyl groups at terminal positions (1 and 7), creating a longer hydrophobic backbone.

Physicochemical Properties :

- Hydrophobicity : 1,7-Heptanediol exhibits greater hydrophobicity due to its extended alkyl chain, making it more effective in disrupting hydrophobic interactions in biological systems (e.g., destabilizing synaptonemal complexes in yeast) .

- Solubility : this compound derivatives (e.g., 2,2,6-trimethyl-1,3-heptanediol) show low aqueous solubility but high compatibility with aliphatic diluents like kerosene, which is advantageous for boron extraction . In contrast, 1,7-Heptanediol’s terminal hydroxyl groups enhance its miscibility in polar solvents.

Biological and Industrial Applications :

- This compound : Specialized in solvent extraction processes for boron recovery, with a high distribution ratio (DB(OH)₃ > 10) .

- 1,7-Heptanediol : Used in copolymer synthesis (e.g., aliphatic-aromatic copolyesters) to improve thermal stability and semi-crystalline properties . It is also a precursor to hepsulfam, a DNA-damaging anticancer agent .

Table 1 : Key Properties of this compound and 1,7-Heptanediol

This compound vs. 1,2-Heptanediol

Structural Differences :

- 1,2-Heptanediol has adjacent hydroxyl groups, leading to stronger intramolecular hydrogen bonding.

Functional Contrasts :

- Skin Permeation : 1,2-Heptanediol (1% concentration) enhances percutaneous absorption of drugs like metronidazole due to its intermediate hydrophobicity, outperforming shorter 1,2-diols (e.g., 1,2-hexanediol) .

- Hydrophobic Interactions : 1,2-Heptanediol disrupts biological structures (e.g., synaptonemal complexes) at lower concentrations than this compound, attributed to its higher hydrophobic domain .

Table 2 : Comparison with 1,2-Heptanediol

| Property | This compound | 1,2-Heptanediol |

|---|---|---|

| Hydroxyl Positions | 1,3 | 1,2 |

| Water Solubility | Low | Very low (1% max in formulations) |

| Biological Activity | Boron chelation | Skin permeation enhancer |

This compound vs. 2,4-Heptanediol

Structural and Stereochemical Differences :

- Functional Implications: Hydrogen Bonding: The internal hydroxyl positions in 2,4-Heptanediol may facilitate stronger intermolecular interactions compared to this compound, affecting crystallization and solvent compatibility. Applications: Limited data on 2,4-Heptanediol, but its stereochemistry could make it suitable for asymmetric synthesis or specialty polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.